DEA NONOate
Overview
Description
DEA NONOate, also known as diethylamine NONOate, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
Mechanism of Action
Target of Action
DEA NONOate, also known as DEA/NO diethylammonium salt, is a type of diazeniumdiolate . Diazeniumdiolates are a series of compounds that are the most widely studied nitric oxide (NO) donors . Nitric oxide is a simple structured and unstable free radical molecule, which participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .
Mode of Action
This compound is unstable and easy to release NO in physiological conditions . The compound’s interaction with its targets results in changes such as vasodilation, signaling, and endocrine regulation . For example, it has been demonstrated that IPA NONOate inhibited the hyperpolarization and contraction of arterial smooth muscles induced by phenylephrine, an α 1-adrenoceptor agonist, in a concentration-dependent manner .
Biochemical Pathways
NO participates in various biochemical and physiological pathways. It can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO −) in the reduced state, and as the nitrosonium cation (NO +) in the oxidized state . These states are mutually dependent and exchangeable . The regulation of NO depends mainly on its location, exposure time, and released dosage .
Pharmacokinetics
NO has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) . NONOates have a broad array of reproducible NO generation rates .
Result of Action
The action of this compound can result in various effects. For instance, this compound treatment significantly improved coronary blood flow and cardiac function of rat isolated heart after 12 hours of cryopreservation . In another study, this compound at a concentration of 65 mM was able to inhibit the growth of E. coli with the same efficacy as 1 μg ml−1 concentration of ciprofloxacin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the release rate of NO can be regulated and controlled by specific enzymes or metabolites in the physiological environment . Furthermore, the effects of this compound can be enhanced or inhibited depending on the specific conditions of the environment .
Biochemical Analysis
Biochemical Properties
DEA NONOate plays a significant role in biochemical reactions by releasing nitric oxide, which is a crucial signaling molecule in many physiological processes. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the enzyme O6-methylguanine-DNA-methyltransferase (MGMT) through the formation of an S-nitrosothiol adduct on the enzyme . Additionally, this compound activates the soluble guanylate cyclase (sGC) system, leading to the production of cyclic guanosine monophosphate (cGMP), which is involved in various signaling pathways .
Cellular Effects
This compound influences various cellular processes by releasing nitric oxide. It has been shown to protect V79 lung fibroblast cells from oxidative damage induced by a hypoxanthine/xanthine oxidase/hydrogen peroxide model of ischemic reperfusion . Furthermore, this compound dose-dependently inhibits the release of histamine, eicosanoids, and cytokines induced by immunoglobulin E (IgE) in human mast cells . This inhibition is associated with the activation of the sGC-cGMP-protein kinase G (PKG) pathway and the inhibition of mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves the release of nitric oxide, which interacts with various biomolecules to exert its effects. Nitric oxide released from this compound activates the sGC system, leading to the production of cGMP . This activation results in the relaxation of smooth muscles and inhibition of platelet aggregation. Additionally, nitric oxide can form S-nitrosothiol adducts with proteins, modulating their activity. For example, this compound inhibits MGMT by forming an S-nitrosothiol adduct on the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound has a reported nitric oxide release half-life of 16 minutes at 22-25°C . This rapid release of nitric oxide allows for the study of its immediate effects on cellular processes. The compound’s stability in solution is limited, and it must be prepared immediately before use . Long-term effects of this compound on cellular function have been observed in in vitro studies, where it significantly enhanced hemodynamic parameters and aortic blood flow in rat isolated hearts after 12 hours of cryopreservation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound has been shown to inhibit histamine, eicosanoids, and cytokines release in human mast cells . At higher concentrations, this compound can have toxic effects. For example, a concentration of 65 mM this compound was able to inhibit the growth of Escherichia coli with the same efficacy as a 1 μg/ml concentration of ciprofloxacin . This demonstrates the compound’s potent antimicrobial properties at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways through the release of nitric oxide. Nitric oxide can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO−) in the reduced state, and as the nitrosonium cation (NO+) in the oxidized state . These different forms of nitric oxide can interact with various enzymes and cofactors, modulating metabolic flux and metabolite levels. For instance, nitric oxide released from this compound activates the sGC system, leading to the production of cGMP, which plays a role in vasodilation and signaling pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its release of nitric oxide. Nitric oxide is a small, gaseous, and uncharged molecule, allowing it to freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life of approximately 1 second . This localized effect is beneficial for studying specific cellular processes without affecting the entire organism. Additionally, nitric oxide released from this compound has been shown to protect pulmonary alveolar epithelial cells from oxidative damage .
Subcellular Localization
The subcellular localization of this compound is primarily determined by the release of nitric oxide. Nitric oxide can diffuse into various cellular compartments and organelles, modulating their activity and function. For example, nitric oxide has been shown to accumulate in the chloroplasts and their nucleoids in plants, where it regulates defense signaling . In mammalian cells, nitric oxide released from this compound can interact with various proteins and enzymes in different subcellular compartments, modulating their activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: DEA NONOate is synthesized by reacting diethylamine with nitric oxide under controlled conditions. The reaction typically involves the formation of a diazeniumdiolate structure, where nitric oxide is bound to the nitrogen atoms of diethylamine. The reaction is carried out in an inert atmosphere to prevent the oxidation of nitric oxide .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: DEA NONOate primarily undergoes decomposition reactions to release nitric oxide. It can also participate in reductive nitrosylation reactions, where it transfers nitric oxide to other molecules .
Common Reagents and Conditions:
Decomposition: this compound decomposes spontaneously in aqueous solutions, especially at physiological pH (7.4), to release nitric oxide.
Reductive Nitrosylation: This reaction involves the transfer of nitric oxide from this compound to other molecules, often catalyzed by metal complexes such as Wilkinson’s catalyst.
Major Products:
Scientific Research Applications
DEA NONOate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Sodium Nitroprusside
- S-nitrosoglutathione
- S-nitroso-N-acetylpenicillamine
DEA NONOate stands out due to its rapid and controlled release of nitric oxide, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUDVHLRZWMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCN(CC)[N+](=NO)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56329-27-2 | |
Record name | Diethylamine NONOate diethylammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diethylamine NONOate release NO?
A: Diethylamine NONOate spontaneously decomposes in aqueous solutions at physiological pH, releasing two molecules of NO. This decomposition is independent of enzymatic activity, making DEA NONOate a reliable and controllable NO donor [, , ].
Q2: What are the primary downstream effects of NO released by diethylamine NONOate?
A: NO released by diethylamine NONOate activates soluble guanylyl cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels [, , ]. This activation triggers a cascade of downstream signaling pathways, resulting in various physiological effects, including vasodilation, neurotransmission modulation, and regulation of cellular processes [, , , , , , , ].
Q3: Can diethylamine NONOate directly activate potassium channels?
A: Research suggests that NO released by diethylamine NONOate can directly activate potassium channels, contributing to vasodilation, independent of the cGMP pathway []. This direct activation has been observed in rat middle cerebral arteries [].
Q4: What is the molecular formula and weight of diethylamine NONOate?
A4: The molecular formula of diethylamine NONOate is C4H12N4O2, and its molecular weight is 148.16 g/mol.
Q5: Is there any spectroscopic data available for diethylamine NONOate?
A5: While the provided research papers do not present detailed spectroscopic data, this compound can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Q6: Is diethylamine NONOate stable in aqueous solutions?
A: Diethylamine NONOate is relatively stable in aqueous solutions at acidic pH but decomposes rapidly at physiological pH [, ]. This property makes it suitable for in vitro and in vivo experiments where controlled NO release is desired.
Q7: Does diethylamine NONOate participate in any catalytic reactions?
A7: Diethylamine NONOate is not a catalyst. It acts as a substrate by decomposing to release NO.
Q8: Are there any structural analogs of diethylamine NONOate with different NO release profiles?
A: Yes, various NONOate compounds with different amine moieties exhibit varying NO release kinetics. For example, Spermine NONOate releases NO much slower than this compound [].
Q9: How is diethylamine NONOate formulated for research use?
A: Diethylamine NONOate is typically supplied as a salt, often the diethylammonium salt, which is more stable than the free acid form. It is usually dissolved in a slightly acidic buffer or deionized water immediately before use to minimize decomposition [].
Q10: Are there any specific safety considerations associated with handling diethylamine NONOate?
A10: Diethylamine NONOate should be handled with care, as it releases NO, a potentially toxic gas. Researchers should consult the compound's safety data sheet (SDS) and follow appropriate laboratory safety procedures.
Q11: How is diethylamine NONOate metabolized in vivo?
A11: While the specific metabolic pathways of diethylamine NONOate have not been extensively studied, it is likely metabolized to various nitrogen oxide species.
Q12: What are some examples of in vitro applications of diethylamine NONOate?
A12: Diethylamine NONOate is used in various in vitro studies, including:
- Inducing relaxation in isolated blood vessel preparations [, , , , , , , , , , , , , , , ].
- Studying the effects of NO on cellular processes like apoptosis and necrosis [, ].
- Investigating the role of NO in pollen germination and tube growth [].
Q13: Has diethylamine NONOate been used in animal models of disease?
A13: Yes, this compound has been used in animal models to investigate the role of NO in various conditions, including:
Q14: Are there any known mechanisms of resistance to diethylamine NONOate?
A14: Diethylamine NONOate releases NO spontaneously, which then acts on downstream targets. Therefore, resistance to this compound would likely involve alterations in NO signaling pathways or downstream targets rather than direct resistance to the compound itself.
Q15: What are the known toxicities associated with diethylamine NONOate?
A15: While this compound is a valuable research tool, excessive NO levels can be toxic. Researchers should carefully consider the appropriate dosage and administration route for their specific experimental model.
Q16: Are there any strategies for targeted delivery of diethylamine NONOate?
A16: While this compound is not currently used therapeutically, targeted delivery strategies could potentially be developed using nanoparticles or other delivery systems to localize NO release to specific tissues or cells.
Q17: Are there any biomarkers associated with the effects of diethylamine NONOate?
A17: Biomarkers like cGMP, S-nitrosylated proteins, and nitrosative stress markers could be used to assess the biological effects of this compound.
Q18: How can the concentration of diethylamine NONOate be measured?
A18: Analytical techniques like high-performance liquid chromatography (HPLC) and chemiluminescence can be used to quantify this compound and its decomposition products.
Q19: How does the solubility of diethylamine NONOate affect its efficacy?
A19: Diethylamine NONOate is readily soluble in aqueous solutions, which facilitates its use in various experimental settings.
Q20: How are analytical methods for diethylamine NONOate validated?
A20: Analytical methods used to characterize and quantify this compound should be validated for accuracy, precision, specificity, and other relevant parameters to ensure reliable and reproducible results.
Q21: What measures are taken to ensure the quality of diethylamine NONOate used in research?
A21: this compound suppliers typically provide certificates of analysis to verify the purity and identity of the compound. Researchers should purchase chemicals from reputable sources and handle them appropriately to maintain their quality.
Q22: Does diethylamine NONOate induce or inhibit drug-metabolizing enzymes?
A22: The research papers provided do not address the effects of this compound on drug-metabolizing enzymes.
Q23: Is diethylamine NONOate biocompatible and biodegradable?
A23: this compound decomposes in aqueous solutions, releasing NO and diethylamine. The biocompatibility and biodegradability of these products would depend on the specific context and dosage used.
Q24: Are there any alternatives to diethylamine NONOate as an NO donor?
A: Yes, various other NO donors are available, such as sodium nitroprusside, S-nitrosoglutathione (GSNO), and Spermine NONOate [, , ]. Each donor has unique properties and NO release kinetics, making them suitable for different research applications.
Q25: How should diethylamine NONOate waste be disposed of?
A25: this compound waste should be handled and disposed of following local regulations and guidelines for hazardous waste disposal.
Q26: What research tools are available for studying diethylamine NONOate?
A26: A variety of research tools are available, including:
- Organ bath systems: For measuring isometric tension in isolated blood vessels [, , , , , , , , , , , , , , , , , ].
- Fluorescence microscopy: For visualizing NO production using NO-sensitive dyes [, , ].
- Chemiluminescence detectors: For quantifying NO levels [, ].
- HPLC systems: For analyzing this compound and its decomposition products [].
Q27: When was diethylamine NONOate first synthesized and used as an NO donor?
A27: Diethylamine NONOate was first synthesized and characterized as an NO donor in the 1990s. Since then, it has become a widely used tool in NO research.
Q28: How is research on diethylamine NONOate contributing to interdisciplinary collaborations?
A28: Research on this compound spans various disciplines, including:
- Cardiovascular research: Investigating the role of NO in blood pressure regulation, endothelial function, and vascular disease [, , , , , , , , , , , , , , , , , ].
- Neuroscience: Examining the modulation of neuronal activity and synaptic plasticity by NO [, , ].
- Immunology: Studying the involvement of NO in inflammatory processes [, , ].
- Plant biology: Investigating the role of NO in plant development and stress responses [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.